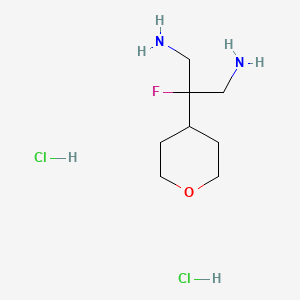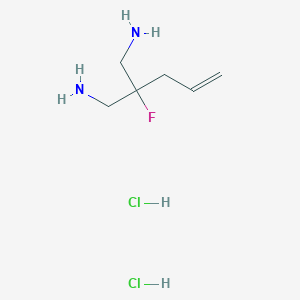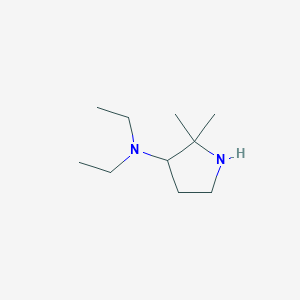
2-Fluoro-2-(oxan-4-yl)propane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(oxan-4-yl)propane-1,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C8H19Cl2FN2O and its molecular weight is 249.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Chemical Structure Studies
The study of the crystal structure of compounds related to 2-Fluoro-2-(oxan-4-yl)propane-1,3-diamine dihydrochloride reveals insights into the interaction and bonding patterns of similar molecular structures. For instance, the analysis of bis(propane-1,3-diammonium) hexafluoridoaluminate fluoride trihydrate shows isolated [AlF6]3− octahedra, diprotonated propane-1,3-diamine cations, free fluoride ions, and water molecules of solvation. The interactions among these components contribute to forming a three-dimensional framework, essential for understanding the molecular geometry and potential applications of related chemical compounds (Abdi, Al-Sadhan, & Ben Ali, 2014).
2. Fluorine Substitution and Reactivity
Research on carbon-fluorine bond formation provides significant insights into the reactivity and potential applications of fluoro compounds, including those structurally similar to this compound. For example, the fluoro complex [RuF(dppp)2]PF6 (1a) demonstrates how fluoro compounds can undergo bromide/fluoride exchange reactions, suggesting potential for synthetic applications and the creation of new compounds (Barthazy et al., 1999).
3. Metal Complexation and Ligand Behavior
The reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine results in complexation with metals like Cadmium(II), forming compounds with specific geometric configurations and hydrogen bonds. This illustrates the potential of similar compounds in forming metal complexes and their utility in various scientific applications, such as catalysis, material science, and pharmaceuticals (Hakimi et al., 2013).
4. Applications in CO2 Capture
The creation of low-viscous diamino protic ionic liquids (PILs) with fluorine-substituted phenolic anions showcases potential applications in environmental science, particularly for CO2 capture. These PILs demonstrate excellent absorptive capacity for CO2, highlighting the role of similar fluoro compounds in green chemistry and sustainability efforts (Zhao et al., 2018).
Propriétés
IUPAC Name |
2-fluoro-2-(oxan-4-yl)propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2O.2ClH/c9-8(5-10,6-11)7-1-3-12-4-2-7;;/h7H,1-6,10-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOAFDBINYMNQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484614.png)



![3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484621.png)








